molecular formula C14H16ClF2NO4S B2748255 Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate CAS No. 2172432-26-5

Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B2748255
CAS No.: 2172432-26-5
M. Wt: 367.79
InChI Key: NHUXQFZLWRASOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with chlorosulfonyl and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the difluoromethyl group. The chlorosulfonyl group is then added through a sulfonylation reaction. The final step involves the esterification of the piperidine ring with benzyl alcohol under acidic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorosulfonyl group with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group may act as a reactive site, allowing the compound to form covalent bonds with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with functional groups like sulfonyl, fluorine, and benzyl esters. Examples include:

Uniqueness

The uniqueness of Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorosulfonyl and difluoromethyl groups makes it a versatile intermediate for the synthesis of a wide range of derivatives .

Properties

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-4,4-difluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF2NO4S/c15-23(20,21)10-12-8-18(7-6-14(12,16)17)13(19)22-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUXQFZLWRASOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(F)F)CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.